molecular formula C11H14N2O3S B13669172 2-Aminocyclopropanecarbonitrile Tosylate

2-Aminocyclopropanecarbonitrile Tosylate

Cat. No.: B13669172
M. Wt: 254.31 g/mol
InChI Key: ULQGRMRKAKFOLD-UHFFFAOYSA-N
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Description

2-Aminocyclopropanecarbonitrile Tosylate is a chemical compound that features a cyclopropane ring with an amino group and a nitrile group attached to it. The tosylate group is a derivative of toluenesulfonic acid, which is often used to enhance the solubility and reactivity of organic compounds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclopropanecarbonitrile Tosylate typically involves the reaction of 2-Aminocyclopropanecarbonitrile with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopropanecarbonitrile Tosylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation and reduction can modify the functional groups attached to the cyclopropane ring .

Scientific Research Applications

2-Aminocyclopropanecarbonitrile Tosylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Aminocyclopropanecarbonitrile Tosylate exerts its effects involves its reactivity due to the presence of the tosylate group. The tosylate group enhances the compound’s solubility and makes it a good leaving group in nucleophilic substitution reactions. The amino and nitrile groups can participate in various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminocyclopropanecarbonitrile Tosylate is unique due to the combination of the cyclopropane ring, amino group, nitrile group, and tosylate group. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-aminocyclopropane-1-carbonitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;5-2-3-1-4(3)6/h2-5H,1H3,(H,8,9,10);3-4H,1,6H2

InChI Key

ULQGRMRKAKFOLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1N)C#N

Origin of Product

United States

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